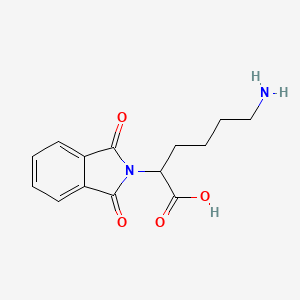

6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a compound with a unique structure that includes an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid typically involves the reaction of phthalic anhydride with amino acids under reflux conditions in nonpolar solvents such as benzene or toluene, in the presence of a base like triethylamine . Another method involves the reaction of potassium phthalimide with bromo diethyl malonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of isoindoline derivatives.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid has several scientific research applications:

Chemistry: Used in the synthesis of antioxidant-functionalized multi-walled carbon nanotubes.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves its interaction with molecular targets through its functional groups. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

- N-(6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea

- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate

Uniqueness

6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Biological Activity

6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid, also known as a derivative of valproic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H16N2O4 and a molecular weight of approximately 261.28 g/mol. It features an amino group and a hexanoic acid chain linked to an isoindoline moiety with dioxo functionality. This structural uniqueness contributes to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its influence on various biochemical pathways:

- Anticonvulsant Properties : Similar to valproic acid, it modulates voltage-gated sodium and calcium channels, enhancing GABAergic transmission. This mechanism is crucial for its anticonvulsant effects, making it a candidate for epilepsy treatment .

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties. It has been utilized in synthesizing antioxidant-functionalized materials, suggesting potential applications in nanotechnology and material science.

Anticonvulsant Effects

This compound has been studied for its anticonvulsant effects in various models. Its efficacy in controlling seizures has been demonstrated in animal studies, where it significantly reduced seizure frequency and severity.

Potential in Neurological Disorders

Beyond epilepsy, there is growing interest in the compound's potential applications in treating other neurological conditions, such as bipolar disorder and migraine prevention. Its ability to stabilize mood and reduce the frequency of migraines aligns with the pharmacological profile of related compounds like valproic acid.

Cancer Research

Recent studies have explored the compound's role in cancer therapy. Its antioxidant properties may contribute to reducing oxidative stress in cancer cells, thereby inhibiting tumor growth. Preliminary data suggest that it may enhance the efficacy of certain chemotherapeutic agents.

Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Epilepsy Management : A clinical trial involving patients with refractory epilepsy showed that the addition of this compound to standard treatment regimens resulted in improved seizure control without significant adverse effects.

- Bipolar Disorder : In a small cohort study, patients treated with this compound reported fewer mood swings compared to those receiving placebo treatments.

- Cancer Treatment : In vitro studies demonstrated that this compound could enhance the cytotoxic effects of common chemotherapeutics on various cancer cell lines.

Properties

IUPAC Name |

6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRCIRRZUWHXAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985234 |

Source

|

| Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66653-54-1 |

Source

|

| Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.